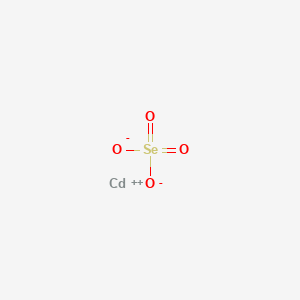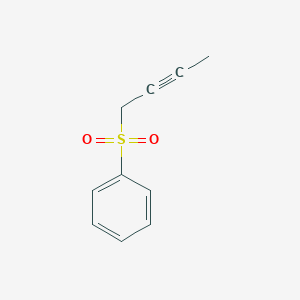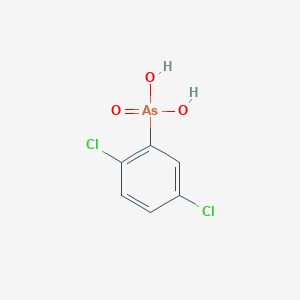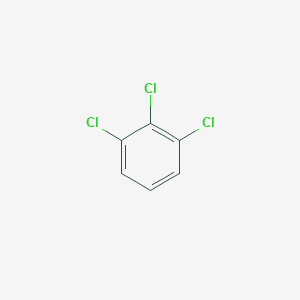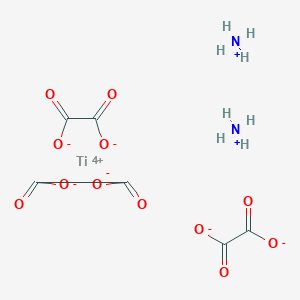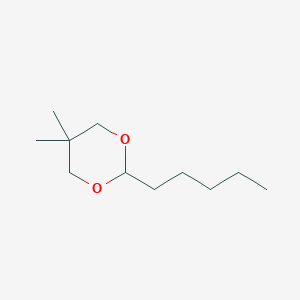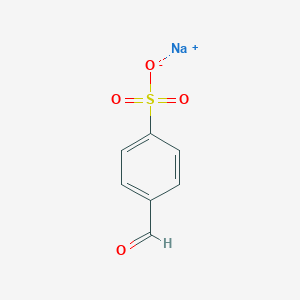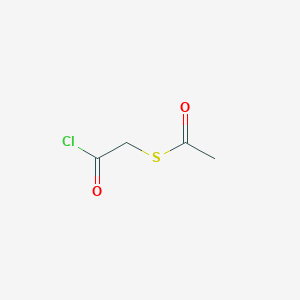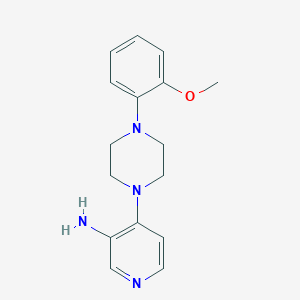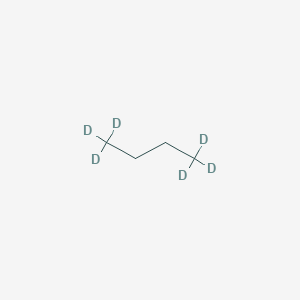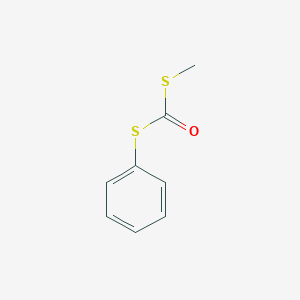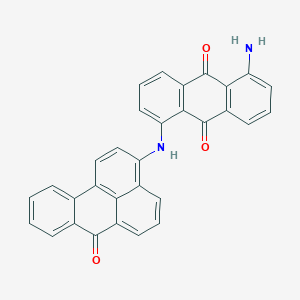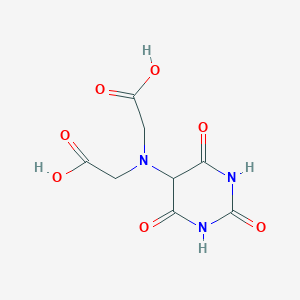
Mercuric cation
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercuric cation, also known as Hg2+, is a highly toxic and reactive ion that has been extensively studied for its biochemical and physiological effects. It is commonly used in laboratory experiments and has numerous scientific research applications. In
Aplicaciones Científicas De Investigación
Environmental and Biological Monitoring
Mercuric(II) ion (Hg2+), a deleterious cation, necessitates sensitive and selective monitoring due to its adverse effects on humans and ecosystems. Advances in fluorescent, colorimetric, and ratiometric probes for Hg2+ recognition have been significant, particularly between 2011 and 2019. These probes, based on various fluorophore scaffolds, have been developed for environmental and biological applications, offering insights into detection limits, optimal pH, and association constants (Aderinto, 2020).
Detection and Remediation of Mercury Pollution
Mercuric ion's toxicity and environmental pollution have led to the development of sensitive detection methods. For instance, a surface-enhanced Raman scattering (SERS) method using a sandwich structure of gold triangular nanoarrays/graphene/gold nanoparticles has been utilized for Hg2+ detection in water and contaminated soil, demonstrating its potential for monitoring toxic metal ions and environmental pollutants (Zhang et al., 2017).
Industrial Process Optimization
In the industrial realm, the replacement of mercuric chloride with gold-supported carbon as a catalyst for acetylene hydrochlorination to produce vinyl chloride monomer, a precursor to PVC, has been a significant advancement. This shift to single-site catalysis using gold cations reduces environmental impact and showcases the evolution of this catalyst system over nearly four decades (Malta et al., 2017).
Phytoremediation
Mercuric ion binding protein (MerP) from Bacillus megaterium has shown promise in phytoremediation, the process of using plants to clean up heavy metal contamination. Transgenic Arabidopsis plants expressing MerP exhibited higher tolerance and accumulation capacity for mercury, cadmium, and lead, presenting a potential solution for decontaminating heavy metals from the environment (Hsieh et al., 2009).
Propiedades
Número CAS |
14302-87-5 |
|---|---|
Nombre del producto |
Mercuric cation |
Fórmula molecular |
Hg+2 |
Peso molecular |
200.59 g/mol |
Nombre IUPAC |
mercury(2+) |
InChI |
InChI=1S/Hg/q+2 |
Clave InChI |
BQPIGGFYSBELGY-UHFFFAOYSA-N |
SMILES |
[Hg+2] |
SMILES canónico |
[Hg+2] |
melting_point |
-38.8°C |
Otros números CAS |
14302-87-5 7439-97-6 |
Descripción física |
Liquid |
Solubilidad |
6e-05 mg/mL at 25 °C |
Sinónimos |
MERCURY(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



